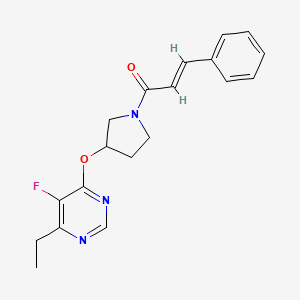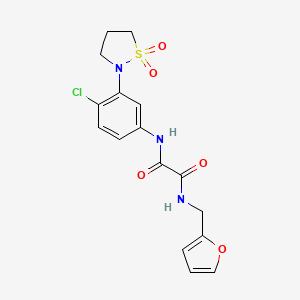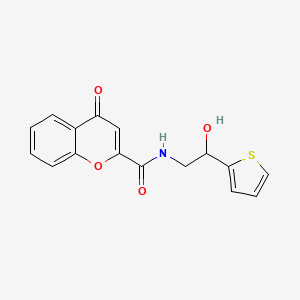
N-(2-hydroxy-2-(thiophen-2-yl)ethyl)-4-oxo-4H-chromene-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a derivative of chromene and thiophene, both of which are aromatic organic compounds. Chromenes are a class of organic compounds with a three-ring structure, while thiophenes have a five-membered ring with four carbon atoms and one sulfur atom .
Molecular Structure Analysis
The molecular structure would be based on the chromene and thiophene moieties, with additional functional groups attached as indicated by the name of the compound. The exact structure would depend on the positions of these groups .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the chromene and thiophene rings, as well as the additional functional groups. Thiophenes are known to undergo reactions such as electrophilic substitution and metal-catalyzed cross-coupling .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and the nature of its functional groups. These could include properties such as solubility, melting point, boiling point, and reactivity .Wissenschaftliche Forschungsanwendungen
Antioxidant Activity
The compound exhibits moderate antioxidant activity, as demonstrated by an ABTS antioxidant assay . Antioxidants play a crucial role in neutralizing harmful free radicals, which can contribute to oxidative stress and various diseases. Researchers are investigating its potential as a natural antioxidant or as an ingredient in functional foods and supplements .
Antimicrobial Properties
In vitro studies have revealed that this molecule possesses significant antimicrobial properties. It shows activity against both Gram-positive and Gram-negative bacterial strains. Notably, it also exhibits substantial activity against yeasts, including Candida glabrata and Candida krusei. These findings suggest its potential as an antimicrobial agent in pharmaceuticals or personal care products .
Biological Molecules and Drug Development
Amides, like the one , are essential components of proteins, peptides, and other biological molecules. Understanding their behavior and interactions is crucial for drug development. Researchers explore the compound’s binding affinity to specific biological targets, potentially leading to novel drug candidates .
Polymer Chemistry
Amides find diverse applications in polymer chemistry. They contribute to the stability, mechanical properties, and solubility of polymers. Investigating the behavior of this compound in polymer matrices could lead to innovative materials with tailored properties .
Liquid Crystals and Optoelectronics
Thiophene derivatives often exhibit interesting optical and electronic properties. Researchers study their behavior in liquid crystals, which have applications in displays, sensors, and optoelectronic devices. The compound’s structural features may contribute to liquid crystal behavior .
Agrochemicals and Crop Protection
Given the compound’s heterocyclic structure, it might have potential as an agrochemical. Researchers explore its pesticidal or herbicidal properties, aiming to develop environmentally friendly alternatives for crop protection .
Safety and Hazards
Zukünftige Richtungen
Wirkmechanismus
Target of Action
It is structurally similar to β-hydroxythiofentanyl , an opioid analgesic that is an analog of fentanyl . Therefore, it is plausible that this compound may also interact with opioid receptors, which play a crucial role in pain perception and reward.
Mode of Action
If we consider its structural similarity to β-hydroxythiofentanyl , it might interact with its targets (potentially opioid receptors) in a similar manner. Opioid analgesics generally work by binding to opioid receptors in the brain and spinal cord, inhibiting the transmission of pain signals and inducing a feeling of euphoria.
Biochemical Pathways
If it does indeed act on opioid receptors like β-hydroxythiofentanyl , it would affect the pain signaling pathway. This involves inhibiting the release of substance P, a neurotransmitter involved in pain transmission, from the terminals of specific sensory neurons.
Pharmacokinetics
Similar compounds like β-hydroxythiofentanyl are typically well-absorbed, widely distributed in the body, metabolized in the liver, and excreted in urine. These properties can significantly impact the bioavailability of the compound, determining how much of the drug reaches the site of action.
Result of Action
If it acts similarly to β-hydroxythiofentanyl , it could potentially induce analgesia (pain relief) and euphoria at the cellular level by inhibiting the transmission of pain signals and increasing dopamine release.
Eigenschaften
IUPAC Name |
N-(2-hydroxy-2-thiophen-2-ylethyl)-4-oxochromene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO4S/c18-11-8-14(21-13-5-2-1-4-10(11)13)16(20)17-9-12(19)15-6-3-7-22-15/h1-8,12,19H,9H2,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEECSWGCLRZZKO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C=C(O2)C(=O)NCC(C3=CC=CS3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-hydroxy-2-(thiophen-2-yl)ethyl)-4-oxo-4H-chromene-2-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

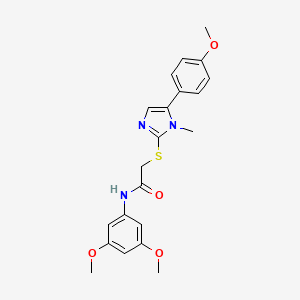
![(E)-N-[4-(Furan-2-YL)-4-oxobutan-2-YL]-2-(4-methylphenyl)ethenesulfonamide](/img/structure/B3014341.png)
![N-[3-(4-Methyl-1,3-oxazol-2-yl)phenyl]-3-[[(E)-2-phenylethenyl]sulfonylamino]propanamide](/img/structure/B3014346.png)
![3-(6-Amino-[1,2,4]triazolo[4,3-a]pyridin-3-yl)propan-1-ol;dihydrochloride](/img/structure/B3014348.png)

![N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)benzo[d]thiazole-6-carboxamide](/img/structure/B3014352.png)
![3-(cyclopropylmethoxy)-5H,6H,7H-cyclopenta[c]pyridazine](/img/structure/B3014353.png)
![2-(1H-benzo[d]imidazol-1-yl)-1-(3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)ethanone](/img/structure/B3014355.png)


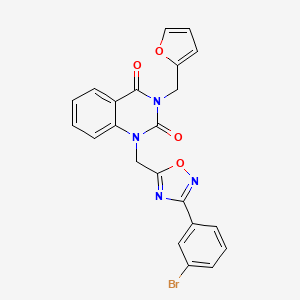
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B3014360.png)
